N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide
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Overview
Description
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrimidin-2-yloxy group: This step involves the reaction of the piperidine intermediate with a pyrimidine derivative under suitable conditions.
Attachment of the 2,5-dichlorophenyl group: This can be done through a substitution reaction where the piperidine derivative reacts with a 2,5-dichlorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Studies may explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Research may investigate its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
823782-73-6 |
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Molecular Formula |
C16H16Cl2N4O2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-pyrimidin-2-yloxypiperidine-1-carboxamide |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-11-2-3-13(18)14(10-11)21-16(23)22-8-4-12(5-9-22)24-15-19-6-1-7-20-15/h1-3,6-7,10,12H,4-5,8-9H2,(H,21,23) |
InChI Key |
UWSUGKCOSUIUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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